4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the purino[7,8-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methyl, methylphenyl, and methylprop-2-enyl groups can be introduced through alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing methods such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 4,7-Dimethyl-6-(4-chlorophenyl)purino[7,8-a]imidazole-1,3-dione
- 4,7-Dimethyl-6-(4-methoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Uniqueness
4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O2/c1-12(2)10-24-18(26)16-17(22(5)20(24)27)21-19-23(16)11-14(4)25(19)15-8-6-13(3)7-9-15/h6-9,11H,1,10H2,2-5H3 |
InChI Key |
BHIBRCVTOZSPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.